4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, ethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Shares the chloro and methyl substitutions on the benzene ring but lacks the sulfonamide group.
N-ethyl-3-methylbenzenesulfonamide: Similar sulfonamide structure but without the chloro substitution.
Uniqueness
4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18ClNO2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-chloro-N-ethyl-3-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-4-18(14-7-5-6-12(2)10-14)21(19,20)15-8-9-16(17)13(3)11-15/h5-11H,4H2,1-3H3 |
InChI Key |
MATYDODYSOQIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
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